molecular formula C9H19ClN2O3 B8013969 tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate

Cat. No.: B8013969
M. Wt: 238.71 g/mol
InChI Key: UYFVSDFSFICTSZ-UOERWJHTSA-N
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Description

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is a chiral compound that features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protected amino group and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate typically involves the protection of the amino group using a Boc group. The process begins with the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The hydroxyl group is introduced through subsequent reactions, often involving selective oxidation or reduction steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve the use of catalysts and solvents that are recyclable, making the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include derivatives with modified functional groups, such as carbonyl or amine derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules, including peptides and pharmaceuticals. Its chiral nature makes it valuable in asymmetric synthesis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry

Industrially, this compound is used in the production of fine chemicals and advanced materials. Its stability and reactivity make it suitable for large-scale synthesis processes.

Mechanism of Action

The mechanism of action of tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine that can interact with biological targets. The hydroxyl group can form hydrogen bonds, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl ((3S,4R)-4-hydroxypyrrolidin-3-yl)carbamate is unique due to its specific stereochemistry, which imparts distinct reactivity and binding properties. This makes it particularly useful in asymmetric synthesis and in the design of chiral drugs and catalysts .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFVSDFSFICTSZ-UOERWJHTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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